

# 5-Bromopentan-1-ol as a bifunctional building block in organic synthesis

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# 5-Bromopentan-1-ol: A Bifunctional Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

**5-Bromopentan-1-ol** (CAS No: 34626-51-2) is a versatile bifunctional molecule widely employed in organic synthesis.[1][2] Its structure, featuring a primary alkyl bromide and a primary hydroxyl group, allows for selective and sequential chemical transformations, making it a valuable building block for the construction of complex molecular architectures.[1][3] This guide provides a comprehensive overview of the synthesis, key reactions, and applications of **5-bromopentan-1-ol**, with a focus on quantitative data, detailed experimental protocols, and logical workflows.

### **Physicochemical Properties**

A summary of the key physicochemical properties of **5-bromopentan-1-ol** is presented in the table below.



Property	Value
CAS Number	34626-51-2
Molecular Formula	C <sub>5</sub> H <sub>11</sub> BrO
Molecular Weight	167.04 g/mol [4]
Appearance	Colorless to pale yellow liquid[5]
Boiling Point	117 °C at 20 mmHg[6]
Density	1.38 g/cm <sup>3</sup> [2]
Refractive Index (n20/D)	1.482[2]
Solubility	Slightly soluble in water; soluble in common organic solvents like ethanol, acetone, and ether.[5]

## Synthesis of 5-Bromopentan-1-ol

The most common and efficient method for the synthesis of **5-bromopentan-1-ol** is the selective monobromination of **1**,**5-pentanediol** using hydrobromic acid.[**1**][7]

## Experimental Protocol: Synthesis from 1,5-Pentanediol[7]

- Reagents:
  - 1,5-Pentanediol (1.0 eq)
  - 40% Hydrobromic acid (1.5 eq)
  - Benzene
  - 5% Sodium hydroxide solution
  - 10% Hydrochloric acid
  - Saturated brine



- Anhydrous sodium sulfate
- Petroleum ether
- Ethyl acetate
- Procedure:
  - To a 250 mL three-necked flask, add 1,5-pentanediol (14 g, 0.135 mol), 40% hydrobromic acid (28 mL, 0.2 mol), and 60 mL of benzene.
  - Heat the mixture in an oil bath at 70-80 °C for 15 hours, monitoring the reaction by TLC until the starting material is consumed.
  - After cooling to room temperature, wash the reaction mixture successively with 5% sodium hydroxide solution, 10% hydrochloric acid, and saturated brine.
  - Dry the organic layer over anhydrous sodium sulfate.
  - Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (8:1 v/v) as the eluent.
  - Concentrate the purified fractions to obtain 5-bromopentan-1-ol as a colorless to pale yellow liquid.

• Yield: 89.1%[7]

## **Reactions of the Bifunctional Groups**

The synthetic utility of **5-bromopentan-1-ol** stems from the differential reactivity of its two functional groups. The primary alkyl bromide is susceptible to nucleophilic substitution, while the primary alcohol can undergo a variety of transformations including oxidation, esterification, and etherification.

#### Reactions at the C-Br Bond: Nucleophilic Substitution

The bromine atom serves as a good leaving group, facilitating  $S_n2$  reactions with a wide range of nucleophiles.[1]



#### Table of Nucleophilic Substitution Reactions

Nucleophile	Reagent	Product	Yield
Azide	Sodium azide (NaN₃) in DMF	5-Azidopentan-1-ol	High (protocol below)
Amine	Dimethylamine	5- (Dimethylamino)penta n-1-ol	-
Thiol	Sodium thiophenoxide	5-(Phenylthio)pentan- 1-ol	-
Alkoxide	Sodium benzyloxide	5-(Benzyloxy)pentan- 1-ol	-
Cyanide	Sodium cyanide	6- Hydroxyhexanenitrile	-

#### Reagents:

- **5-Bromopentan-1-ol** (1.0 eq)
- Sodium azide (1.5 eq)
- Dimethylformamide (DMF)
- Water
- Diethyl ether

#### Procedure:

- Dissolve **5-bromopentan-1-ol** in DMF in a round-bottom flask.
- Add sodium azide to the solution and stir the mixture at room temperature. The reaction can be gently heated to increase the rate.
- Monitor the reaction by TLC.



- o Once the reaction is complete, pour the mixture into water and extract with diethyl ether.
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-azidopentan-1-ol.
- Yield: While a specific yield for this reaction was not found in the provided search results, this is a standard high-yielding transformation.[2]

#### Reactions at the C-OH Bond

The primary alcohol functionality can be readily transformed into other functional groups.

The oxidation of **5-bromopentan-1-ol** can be controlled to yield either the corresponding aldehyde or carboxylic acid.[2]

• To 5-Bromopentanal: Mild oxidizing agents are required to prevent over-oxidation. The Swern oxidation is a common and effective method.[2][8]

Experimental Protocol: Swern Oxidation to 5-Bromopentanal[8][9]

- Reagents:
  - Oxalyl chloride (1.5 eq)
  - Dimethyl sulfoxide (DMSO) (2.7 eq)
  - **5-Bromopentan-1-ol** (1.0 eq)
  - Triethylamine (7.0 eq)
  - Dichloromethane (DCM)
- Procedure:
  - To a solution of oxalyl chloride in DCM at -78 °C, add a solution of DMSO in DCM dropwise.
  - After stirring for 5 minutes, add a solution of 5-bromopentan-1-ol in DCM dropwise.



- Stir the mixture at -78 °C for 30 minutes.
- Add triethylamine dropwise and allow the reaction to warm to room temperature.
- Quench the reaction with water and extract the product with DCM.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
- Yield: The Swern oxidation is generally a high-yielding reaction.
- To 5-Bromopentanoic Acid: Stronger oxidizing agents are used for this transformation.[2]

The hydroxyl group can be acylated to form esters, which can also serve as a protecting group.

Experimental Protocol: Synthesis of 5-Bromopentyl Acetate[1]

- Reagents:
  - 5-Bromopentan-1-ol (1.0 eq)
  - Acetic anhydride (1.1 eq)
  - Anhydrous sodium carbonate (1.2 eq)
  - N,N-Dimethyl-4-aminopyridine (DMAP) (0.1 eq)
  - Toluene
- Procedure:
  - To a reaction flask, add 5-bromopentan-1-ol (33.4 g, 200 mmol), anhydrous sodium carbonate (25.4 g, 240 mmol), DMAP (2.4 g, 20 mmol), and 200 mL of toluene.
  - Cool the mixture in an ice bath and add acetic anhydride (22.5 g, 220 mmol) dropwise with stirring.
  - After the addition, stir the mixture for 1 hour under ice cooling.



- Wash the reaction mixture successively with water (twice), dilute hydrochloric acid, and then water.
- Distill off the toluene under reduced pressure to obtain 5-bromopentyl acetate.
- Yield: Quantitative[1]

The hydroxyl group can be deprotonated with a strong base to form an alkoxide, which can then react with an alkyl halide to form an ether.[10]

Experimental Protocol: Synthesis of 5-(Benzyloxy)pentyl Bromide

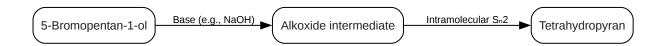
- Reagents:
  - 5-Bromopentan-1-ol (1.0 eq)
  - Sodium hydride (NaH) (1.1 eq)
  - Benzyl bromide (1.1 eq)
  - Anhydrous Tetrahydrofuran (THF)
- Procedure:
  - To a suspension of sodium hydride in anhydrous THF under an inert atmosphere, add a solution of 5-bromopentan-1-ol in THF dropwise at 0 °C.
  - Allow the mixture to stir at room temperature for 30 minutes.
  - Cool the mixture to 0 °C and add benzyl bromide dropwise.
  - Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
  - Carefully quench the reaction with water and extract with diethyl ether.
  - Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by column chromatography.



• Yield: This is a generally high-yielding reaction.

#### **Intramolecular Cyclization**

In the presence of a base, **5-bromopentan-1-ol** can undergo an intramolecular Williamson ether synthesis to form tetrahydropyran.[11]



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Intramolecular cyclization of **5-bromopentan-1-ol**.

## **Protecting Group Strategies**

To achieve selective reactions at one of the functional groups, the other must be temporarily protected.

### **Protection of the Hydroxyl Group**

The hydroxyl group is commonly protected as a silyl ether (e.g., TBDMS) or a tetrahydropyranyl (THP) ether.

Experimental Protocol: TBDMS Protection of **5-Bromopentan-1-ol** 

- Reagents:
  - 5-Bromopentan-1-ol (1.0 eq)
  - tert-Butyldimethylsilyl chloride (TBDMSCI) (1.2 eq)
  - Imidazole (2.5 eq)
  - Anhydrous Dimethylformamide (DMF)
- Procedure:



- Dissolve 5-bromopentan-1-ol and imidazole in anhydrous DMF under an inert atmosphere.
- Add TBDMSCI to the solution at room temperature.
- Stir the mixture until the reaction is complete (monitored by TLC).
- Pour the mixture into a separatory funnel containing diethyl ether and saturated aqueous NH<sub>4</sub>Cl solution.
- Separate the layers and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the TBDMS-protected product.

Deprotection of TBDMS Ether: The TBDMS group can be removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.

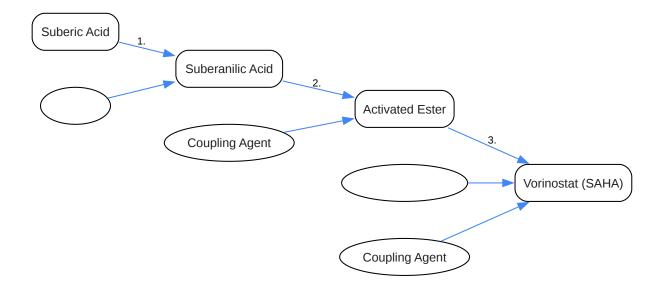
## **Applications in Multi-Step Synthesis**

**5-Bromopentan-1-ol** is a key building block in the synthesis of various pharmaceuticals and complex organic molecules. Its bifunctional nature allows it to act as a flexible linker.

#### Role in the Synthesis of Vorinostat (SAHA)

Vorinostat (Suberoylanilide Hydroxamic Acid) is a histone deacetylase (HDAC) inhibitor used in cancer therapy.[12] While **5-bromopentan-1-ol** is not directly a precursor in the most common industrial syntheses of Vorinostat, its derivatives with a five-carbon chain are central to the structure of related HDAC inhibitors. A simplified, conceptual synthetic pathway illustrating how a bifunctional five-carbon unit similar to that provided by **5-bromopentan-1-ol** is incorporated is shown below. The industrial synthesis of Vorinostat typically starts from suberic acid.[1][6]





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Conceptual synthetic pathway of Vorinostat.

## **Spectroscopic Data**

The following table summarizes key spectroscopic data for **5-bromopentan-1-ol** and its derivatives.



Compound	¹H NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)	IR (cm <sup>-1</sup> )
5-Bromopentan-1-ol	3.65 (t, 2H), 3.42 (t, 2H), 1.90 (p, 2H), 1.57 (m, 2H), 1.48 (m, 2H)	62.5, 33.8, 32.4, 32.3, 24.9	3330 (br, O-H), 2940, 2860 (C-H), 1050 (C- O), 645 (C-Br)
5-Bromopentyl Acetate	4.06 (t, 2H), 3.41 (t, 2H), 2.05 (s, 3H), 1.88 (p, 2H), 1.65 (p, 2H), 1.49 (p, 2H)	171.1, 64.1, 33.4, 32.0, 27.8, 24.4, 21.0	2950, 2865 (C-H), 1740 (C=O), 1240 (C- O), 650 (C-Br)
5-Bromopentanal	9.77 (t, 1H), 3.41 (t, 2H), 2.44 (dt, 2H), 1.90 (p, 2H), 1.74 (p, 2H)	202.5, 43.7, 33.2, 31.8, 21.5	2945, 2865, 2720 (C-H), 1725 (C=O), 650 (C-Br)
5-Bromopentanoic Acid	11.5 (br s, 1H), 3.41 (t, 2H), 2.38 (t, 2H), 1.90 (p, 2H), 1.70 (p, 2H)	179.8, 33.8, 33.3, 32.0, 23.8	3000 (br, O-H), 2950, 2870 (C-H), 1710 (C=O), 650 (C-Br)

Note: NMR data are approximate and may vary depending on the solvent and instrument.

#### Conclusion

**5-Bromopentan-1-ol** is a highly valuable and versatile bifunctional building block in organic synthesis. Its distinct reactive sites allow for a wide array of chemical transformations, making it an essential component in the synthesis of complex molecules, including pharmaceuticals and fine chemicals. A thorough understanding of its reactivity and the strategic use of protecting groups are key to unlocking its full potential in synthetic endeavors.

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